(S)-2-Isopropylmorpholine is a chiral morpholine derivative characterized by its unique structure and properties. This compound is significant in both synthetic organic chemistry and polymer science due to its potential applications in the production of biodegradable polymers and as a chiral building block in pharmaceuticals. The compound's stereochemistry plays a crucial role in its biological activity and interaction with various substrates.
(S)-2-Isopropylmorpholine can be classified as an aliphatic amine, specifically a morpholine derivative. Morpholines are cyclic amines that contain both nitrogen and oxygen atoms in their ring structure. The specific isomer, (S)-2-isopropylmorpholine, is distinguished by the configuration at the nitrogen atom, which influences its reactivity and interaction with biological systems. The compound is typically synthesized from readily available precursors, making it accessible for research and industrial applications.
The synthesis of (S)-2-isopropylmorpholine can be achieved through several methods, including:
A notable synthesis route involves the reaction of isopropylamine with chloroacetyl chloride, followed by cyclization under basic conditions. The process typically requires careful control of temperature and reaction time to optimize yield and purity. For example, using sodium hydride as a base in tetrahydrofuran can facilitate the formation of (S)-2-isopropylmorpholine with satisfactory yields .
(S)-2-Isopropylmorpholine has the molecular formula and features a six-membered ring containing one nitrogen atom. Its stereochemistry is defined by the configuration at the nitrogen atom, which is critical for its biological activity.
(S)-2-Isopropylmorpholine participates in various chemical reactions, including:
In polymerization reactions, (S)-2-isopropylmorpholine has been shown to copolymerize effectively with lactones, resulting in biodegradable polymers suitable for various applications .
The mechanism of action for (S)-2-isopropylmorpholine primarily involves its role as a nucleophile in chemical reactions. In enzymatic catalysis, it can interact with substrates through hydrogen bonding and electrostatic interactions due to its polar functional groups.
Studies have demonstrated that (S)-2-isopropylmorpholine can enhance reaction rates when used as a catalyst or co-catalyst in polymerization processes, leading to improved yields and selectivity .
Relevant data indicate that (S)-2-isopropylmorpholine's properties make it suitable for use in diverse chemical environments .
(S)-2-Isopropylmorpholine has several scientific uses:
(S)-2-Isopropylmorpholine (CAS: 1286768-31-7) is a chiral secondary amine with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol. Its IUPAC name is (2S)-2-propan-2-ylmorpholine, featuring a six-membered morpholine ring substituted with an isopropyl group at the stereogenic C2 position. The compound's defining characteristic is its specific (S)-configuration at this chiral center, which governs its three-dimensional orientation and molecular interactions. The morpholine ring itself contains both nitrogen and oxygen heteroatoms in a 1,4-relationship, creating a unique electronic environment where the nitrogen acts as a basic center capable of hydrogen bonding and protonation, while the oxygen provides additional polarity and conformational stability [3].
The stereochemical significance of (S)-2-isopropylmorpholine stems from the spatial orientation of the isopropyl group relative to the morpholine ring. This chiral environment creates distinct binding pockets that enable enantioselective molecular recognition. The isopropyl substituent, with its branched methyl groups, introduces significant steric bulk that influences the molecule's conformational preferences. In the chair conformation of the morpholine ring, the isopropyl group typically occupies an equatorial position, minimizing steric strain while positioning the nitrogen's lone pair for optimal interaction with chiral substrates or biological targets. This stereoelectronic profile makes it an invaluable scaffold in asymmetric synthesis where spatial orientation dictates reactivity and selectivity [3] [9].
Table 1: Key Structural Identifiers of (S)-2-Isopropylmorpholine
Property | Value/Descriptor |
---|---|
IUPAC Name | (2S)-2-propan-2-ylmorpholine |
CAS Registry Number | 1286768-31-7 |
Molecular Formula | C7H15NO |
Molecular Weight | 129.20 g/mol |
Chiral Center Configuration | (S) |
XLogP3 | 0.8 |
InChI | InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key | DNBOOEPFXFVICE-SSDOTTSWSA-N |
SMILES | CC(C)C1CNCCO1 |
(S)-2-Isopropylmorpholine belongs to a privileged class of heterocyclic compounds where the morpholine ring serves as a ubiquitous pharmacophore in drug design. Unlike unsubstituted morpholine, which serves primarily as a solvent or synthetic intermediate, the isopropyl substitution at the C2 position introduces steric and electronic modifications that significantly enhance its biological relevance. Morpholine derivatives exhibit wide-ranging pharmacological profiles due to their ability to engage in hydrogen bonding, modulate lipophilicity, and influence metabolic stability. The incorporation of morpholine rings in drug molecules enhances solubility through the oxygen atom's hydrogen bond acceptance while providing metabolic resistance due to the ring's stability against oxidative degradation [5] [9].
The specific structural advantage of (S)-2-isopropylmorpholine over simpler morpholine derivatives lies in its stereochemically defined isopropyl group, which creates a three-dimensional binding surface complementary to chiral biological targets. This modification has proven particularly valuable in kinase inhibitor design, where the morpholine oxygen often forms key hydrogen bonds with hinge region residues, while the chiral isopropyl group fills hydrophobic pockets inaccessible to planar ring systems. For instance, numerous anticancer agents utilize chiral morpholine derivatives as ATP-competitive kinase inhibitors, with the isopropyl group enhancing target affinity through van der Waals interactions with specific hydrophobic residues in the active site [5] [9].
Table 2: Comparison of Morpholine Derivatives in Medicinal Chemistry
Compound | Substituent | Key Structural Features | Therapeutic Applications |
---|---|---|---|
(S)-2-Isopropylmorpholine | Chiral isopropyl (C2) | Defined stereochemistry, enhanced steric bulk | Chiral auxiliary, kinase inhibitor motif |
Timolol | Hydroxyethylamino side chain | β-blocker pharmacophore linked to morpholine | Antihypertensive, glaucoma treatment |
Aprepitant | Trifluoromethyl triazole | NK1 receptor antagonist core with morpholine linker | Antiemetic |
Finafloxacin | Fluoroquinolone core | Antibiotic structure with morpholine modification | Broad-spectrum antibacterial |
Fenpropimorph | Alkylphenyl chain | Lipophilic tail attached to morpholine nitrogen | Agricultural fungicide |
The development of chiral morpholine synthesis parallels key advances in asymmetric catalysis throughout the 20th century. Early morpholine synthesis, dating to its first commercial availability in the United States in 1935, focused on non-chiral derivatives produced through simple alkylation of morpholine with alkyl halides under basic conditions. These methods yielded racemic mixtures when applied to asymmetric positions, limiting their utility in enantioselective applications. The emergence of (S)-2-isopropylmorpholine as a specialized chiral auxiliary became possible only after foundational work on asymmetric induction in the 1970s-1980s, particularly Elias Corey's development of chiral oxazaborolidine catalysts and Barry Trost's design of chiral ligands for palladium-catalyzed asymmetric allylic alkylation [3] [8].
Significant milestones in chiral morpholine synthesis include the application of kinetic resolution techniques in the 1990s, particularly the Competing Enantioselective Conversion (CEC) method that leverages the differential reaction rates of enantiomers with chiral catalysts. For (S)-2-isopropylmorpholine, this typically involved enzymatic resolution using lipases or esterases that selectively acylated one enantiomer. The early 21st century witnessed catalytic asymmetric methods employing chiral transition metal complexes, notably Jackl's 2017 report on silicon amine protocol reagents using photoredox catalysis combined with Lewis acids. This represented a paradigm shift toward more atom-economical and sustainable approaches [3] [9].
Recent advances focus on stereoselective construction of the morpholine ring itself. Sun's metal-free synthesis using ammonium persulfate for aziridine ring-opening (2018) and Lu's Wacker-type aerobic oxidative cyclization of alkenes (2019) exemplify contemporary trends toward greener methodologies. These developments have progressively increased enantiomeric excess (ee) values from <80% in early resolutions to >99% in modern catalytic asymmetric syntheses, enabling pharmaceutical applications requiring high stereochemical purity [3] [9].
Table 3: Evolution of Synthetic Approaches to Chiral Morpholines
Time Period | Synthetic Methodology | Key Features | Enantiomeric Excess (ee) | Limitations |
---|---|---|---|---|
1930s-1960s | Alkylation of morpholine with isopropyl halides | Simple one-step synthesis, racemic product | N/A (racemic) | No stereocontrol |
1970s-1990s | Kinetic resolution (enzymatic or chemical) | Separation of enantiomers from racemate | 70-90% | Maximum 50% yield per resolution cycle |
1990s-2000s | Chiral pool synthesis from amino acids | Starting from natural chiral building blocks | >95% | Limited substrate scope |
2000s-2010s | Transition metal-catalyzed asymmetric synthesis | Chiral ligands on Pd, Cu, or Rh catalysts | 85-95% | Heavy metal contamination concerns |
2010s-Present | Organocatalytic methods & photoredox catalysis | Metal-free, sustainable approaches | 95->99% | Developing methodology |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7